6-(O-Carboxymethyl)oximinoestradiol
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Overview
Description
6-(O-Carboxymethyl)oximinoestradiol is a modified form of the natural hormone estradiol. It incorporates functional groups that enhance its biological properties and usability in research and therapeutic contexts . The molecular formula of this compound is C₂₀H₂₅NO₅, and it has a molecular weight of 359.42 .
Chemical Reactions Analysis
6-(O-Carboxymethyl)oximinoestradiol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-(O-Carboxymethyl)oximinoestradiol has a range of applications across various fields:
Pharmaceuticals: It is used in the development of drugs that target estrogen receptors.
Chemical Research: It serves as a biochemical tool in proteomics research.
Material Science: It is utilized in the study of steroidal structures and their modifications.
Biomedical Research: It aids in understanding the biological effects of modified hormones.
Environmental Science: It is used in studies related to hormone disruption in the environment
Mechanism of Action
The mechanism of action of 6-(O-Carboxymethyl)oximinoestradiol involves its interaction with estrogen receptors. The incorporation of the oximino and carboxymethyl groups enhances its binding affinity and selectivity for these receptors. This interaction triggers a cascade of molecular events that modulate gene expression and cellular functions .
Comparison with Similar Compounds
6-(O-Carboxymethyl)oximinoestradiol is unique due to its modified structure, which provides enhanced biological properties compared to other estradiol derivatives. Similar compounds include:
Estradiol: The natural hormone with a steroidal structure.
Estrone: Another naturally occurring estrogen with a similar structure but different biological activity.
Estriol: A weaker estrogen compared to estradiol and estrone, often used in hormone replacement therapy.
These compounds share a common steroidal backbone but differ in their functional groups and biological activities.
Properties
Molecular Formula |
C20H25NO5 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[(E)-[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C20H25NO5/c1-20-7-6-14-13-3-2-12(22)8-11(13)9-16(21-26-10-18(24)25)19(14)15(20)4-5-17(20)23/h2-3,8,14-15,17,19,22-23H,4-7,9-10H2,1H3,(H,24,25)/b21-16+/t14-,15+,17+,19-,20+/m1/s1 |
InChI Key |
PRQOHWPUWFGHPM-AXRWFTAESA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)/C(=N/OCC(=O)O)/CC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(=NOCC(=O)O)CC4=C3C=CC(=C4)O |
Origin of Product |
United States |
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